molecular formula C17H16N2O B104451 Methylmethaqualone CAS No. 1915-80-6

Methylmethaqualone

Cat. No. B104451
CAS RN: 1915-80-6
M. Wt: 264.32 g/mol
InChI Key: MPMDMUROZIYIIM-UHFFFAOYSA-N
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Description

Methylmethaqualone (MMQ) is a quinazolinone and an analogue of methaqualone . It has similar sedative and hypnotic properties to its parent compound, methaqualone, due to its agonist activity at the β subtype of the GABA A receptor . It is around 3 times as potent in animal models . Methylmethaqualone differs from methaqualone by 4-methylation on the phenyl ring .


Molecular Structure Analysis

The molecular formula of Methylmethaqualone is C17H16N2O . The structure of Methylmethaqualone is similar to methaqualone, with the difference in 4-methylation on the phenyl ring .


Physical And Chemical Properties Analysis

Methylmethaqualone has a molar mass of 264.328 g·mol−1 . It has a crystalline solid formulation .

Scientific Research Applications

Metabolism in Humans and Rats Methylmethaqualone's metabolism has been a subject of study due to its intricate pathways. One research highlighted the metabolism of methaqualone, a compound structurally similar to Methylmethaqualone, revealing the formation of several new metabolites through the epoxide-diol pathway in human urine. This study provided insights into the enzymatic and non-enzymatic reactions contributing to the metabolite formation, indicating the complexity of metabolic pathways in humans and other species like rats (Stillwell, Gregory, & Horning, 1975).

Monohydroxy Metabolites Identification Another study focused on identifying monohydroxy metabolites of methaqualone in humans. By employing gas-liquid chromatography-mass spectrometry, researchers were able to identify six monohydroxy metabolites in the urine of individuals after consuming therapeutic doses of methaqualone, further showcasing the detailed metabolic breakdown of substances structurally related to Methylmethaqualone (Burnett, Reynolds, Wilson, & Francis, 1976).

Corticosteroids Metabolism An interesting study on the metabolism and disposition of betamethasone, a corticosteroid, was conducted to understand the concentration of the drug and its metabolites in saliva, plasma, and urine. This study highlights the significance of understanding the metabolism of such compounds within different body fluids and the importance of metabolic studies in determining drug potency and therapeutic effects (Murphy, West, & Bethel, 1964).

Clinical Trial in Premature Infants Betamethasone was also investigated in a clinical trial aimed at preventing respiratory distress syndrome in premature infants. This study underscores the importance of understanding the pharmacokinetics and therapeutic effects of corticosteroids for clinical applications (Liggins & Howie, 1972).

Methyl Methacrylate in Dental Appliances A study on the release of residual monomeric methyl methacrylate from acrylic dental appliances in the human mouth presented a gas-liquid chromatography assay for estimating methyl methacrylate monomer in whole saliva. This research is crucial in understanding the potential health implications of materials used in dental prosthetics and their metabolic pathways (Baker, Brooks, & Walker, 1988).

Safety And Hazards

Methylmethaqualone use has been associated with acute neurotoxicity and psychomotor stimulation . It’s also known to produce convulsions at only slightly above the effective sedative dose . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data .

Future Directions

There is a high risk that even further once-researched drugs will appear on the illicit market in the future, or may already exist undetected . The popularity and experiences described in dedicated online forums by users of these substances indicate that methaqualone and its analogues are receiving considerable interest, enthusiasm, and eagerness to experiment with them .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDMUROZIYIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172675
Record name 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methylmethaqualone

CAS RN

1915-80-6
Record name 3-(2,4-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1915-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmethaqualone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMETHAQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842OA0464Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Ceschi, G Giardelli, DM Müller, S Elavumkudy… - Clinical …, 2013 - Taylor & Francis
… Methylmethaqualone is a sedative designer drug created by … To our knowledge, no case of methylmethaqualone abuse has been … We report a case of oral methylmethaqualone abuse …
Number of citations: 9 www.tandfonline.com
JA Inger, ER Mihan, JU Kolli, CW Lindsley… - ACS Chemical …, 2023 - ACS Publications
… The first apparent clinical description of methylmethaqualone (18a) was published in the literature in 2012 when a patient from Zurich, Switzerland, ingested two 500 mg tablets for …
Number of citations: 1 pubs.acs.org
K Lund, P Srihari, RT Suhandynata… - Journal of Analytical …, 2022 - academic.oup.com
Methaqualone, known previously under the brand name Quaalude, is a Schedule I sedative hypnotic drug that may cause neurotoxicity in overdose, characterized by somnolence, …
Number of citations: 6 academic.oup.com
H Yang, Y Wang, J Liu, S Qiu, J Gu, H Bai, J Li… - Forensic …, 2023 - Springer
Purpose The information on analytical methods for 4-quinazolinone recreational drugs, such as methaqualone, etaqualone and 2-methoxyqualone, is almost scant. In this study, product …
Number of citations: 4 link.springer.com
P Kuropka, M Zawadzki, P Szpot - ARCH MED SADOWEJ KRYMINOL, 2023 - ceeol.com
… Convulsion-inducing effects of methylmethaqualone Just wanted to drop in and reiterate what others have said. Smoking methylmethaqualone will give you convulsions/seizures. I was …
Number of citations: 5 www.ceeol.com
K Romanek, H Fels, T Dame, G Skopp… - Substance …, 2021 - journals.sagepub.com
Background A 22-year-old male with a known history of drug abuse presented to our department with prolonged agitated delirium, myocloni, tachycardia and subfebrile temperature …
Number of citations: 8 journals.sagepub.com
P Kuropka, M Zawadzki, P Szpot - Forensic toxicology, 2023 - Springer
… , along with its hydroxy metabolites, has been identified in biological material using LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) [4, 8], while methylmethaqualone …
Number of citations: 5 link.springer.com
AS El-Azab, KEH ElTahir, SM Attia - Monatshefte Für Chemie-Chemical …, 2011 - Springer
… Methylmethaqualone and mebroqualone presumably have similar sedative and hypnotic properties to its parent compound, whereas afloqualone has sedative and muscle relaxant …
Number of citations: 50 link.springer.com
S Qiu, Y Kang, Y Wang, J Liu, H Yang, J Gu… - Forensic Science …, 2023 - Elsevier
… methoxyqualone can also be abused as alternative option of benzodiazepines, except for already regulated and controlled compounds such as methaqualone and methylmethaqualone…
Number of citations: 2 www.sciencedirect.com
N Das - 2014 - idr-lib.iitbhu.ac.in
An epileptic seizure is a transient occurrence of symptoms due to abnormal excessive or synchronous neuronal activity in the brain. According to the WHO, epilepsy affects around 50 …
Number of citations: 2 idr-lib.iitbhu.ac.in

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